(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine
Overview
Description
(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine is a chiral organoboron compound widely used in asymmetric synthesis. This compound is particularly known for its role as a catalyst in various enantioselective reactions, making it a valuable tool in the field of organic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine typically involves the reaction of a chiral amino alcohol with a boronic acid or boronic ester. The reaction conditions often require an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The process may also involve the use of solvents like tetrahydrofuran (THF) or dichloromethane (DCM) to facilitate the reaction .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems can help in maintaining consistent reaction conditions, thereby improving the efficiency of the synthesis .
Chemical Reactions Analysis
Types of Reactions
(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine primarily undergoes reactions that involve its boron center. These reactions include:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: It can act as a reducing agent in certain organic transformations.
Substitution: The boron atom can be substituted with various nucleophiles under appropriate conditions.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce boranes or borates .
Scientific Research Applications
(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine has a wide range of applications in scientific research:
Chemistry: It is extensively used as a catalyst in asymmetric synthesis, particularly in the production of enantiomerically pure compounds.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It plays a role in the development of drugs that require high enantiomeric purity.
Industry: The compound is used in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism by which (S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine exerts its effects involves the activation of substrates through coordination to the boron center. This coordination facilitates various enantioselective transformations by stabilizing transition states and intermediates. The molecular targets and pathways involved are primarily related to the catalytic cycles in which the compound participates .
Comparison with Similar Compounds
Similar Compounds
®-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine: The enantiomer of the compound, used in similar applications but with opposite stereochemistry.
Boronic Acids: Compounds with similar boron centers but different functional groups.
Boranes: Compounds that contain boron-hydrogen bonds and are used in various organic transformations
Uniqueness
(S)-4-Isopropyl-3-(1-naphthylmethyl)-2,5,5-triphenyl-1,3,2-oxazaborolidine is unique due to its high enantioselectivity and efficiency as a catalyst. Its ability to produce enantiomerically pure compounds makes it invaluable in the synthesis of pharmaceuticals and other biologically active molecules .
Properties
IUPAC Name |
(4S)-3-(naphthalen-1-ylmethyl)-2,5,5-triphenyl-4-propan-2-yl-1,3,2-oxazaborolidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C34H32BNO/c1-26(2)33-34(29-18-6-3-7-19-29,30-20-8-4-9-21-30)37-35(31-22-10-5-11-23-31)36(33)25-28-17-14-16-27-15-12-13-24-32(27)28/h3-24,26,33H,25H2,1-2H3/t33-/m0/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMDAQDQUTLTEPL-XIFFEERXSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(N(C(C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(N([C@H](C(O1)(C2=CC=CC=C2)C3=CC=CC=C3)C(C)C)CC4=CC=CC5=CC=CC=C54)C6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C34H32BNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20479971 | |
Record name | I0801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
481.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
850661-66-4 | |
Record name | I0801 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20479971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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